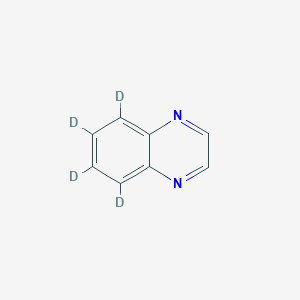

Quinoxaline-5,6,7,8-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetradeuterioquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCHRSMBECNVNS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=CC=N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinoxaline Scaffolds in Modern Organic and Materials Chemistry

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a foundational structure in numerous areas of chemical science. researchgate.netrsc.orgmdpi.com Its derivatives are recognized for their wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. researchgate.netnih.govresearchgate.net The structural rigidity and planar nature of the quinoxaline core facilitate interactions with various biological targets, making it a valuable scaffold in the development of therapeutic agents. researchgate.net

In the realm of materials chemistry , quinoxaline derivatives are integral to the creation of fluorescent dyes, electroluminescent materials, and organic sensitizers for solar cells. researchgate.netresearchgate.net Their inherent electron-accepting properties and high electron affinity make them suitable for use in organic light-emitting diodes (OLEDs), semiconductors, and as charge transport materials in solar cells. researchgate.netd-nb.infobeilstein-journals.org The ease of functionalization of the quinoxaline ring allows for the fine-tuning of its electronic and photophysical properties, enabling the design of materials with specific characteristics for various applications. researchgate.netd-nb.infobeilstein-journals.org For instance, the development of quinoxaline-based polymers has led to materials with high thermal stability and low band gaps, which are desirable for optical devices. researchgate.net

The versatility of the quinoxaline scaffold is further demonstrated by its use as a building block for covalent organic frameworks and as a component in fluorescent probes for near-infrared imaging. researchgate.net The ability to readily synthesize quinoxalines through straightforward condensation reactions enhances their practical application and commercial viability. d-nb.infobeilstein-journals.org

Fundamental Principles and Research Utility of Site Specific Deuteration in Chemical and Biochemical Studies

Site-specific deuteration, the precise replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific molecular positions, is a powerful technique in chemical and biochemical research. oup.comorganic-chemistry.org This isotopic labeling provides a subtle yet impactful modification that allows researchers to probe reaction mechanisms, study molecular dynamics, and conduct advanced analytical investigations. nih.gov

The primary utility of deuteration stems from the kinetic isotope effect (KIE) , where the difference in mass between hydrogen and deuterium leads to a change in the rate of chemical reactions involving the cleavage of a bond to that atom. nih.gov By observing the KIE, chemists can gain insights into the rate-determining steps of a reaction mechanism. nih.gov

In spectroscopy , particularly nuclear magnetic resonance (NMR) and mass spectrometry (MS), deuteration is invaluable. nih.govnih.gov In NMR, the substitution of a proton with a deuteron (B1233211), which has a different magnetic moment, can simplify complex spectra by removing specific signals, thereby aiding in the assignment of other resonances. oup.comnih.gov In mass spectrometry, the known mass difference between hydrogen and deuterium allows for the tracking of metabolic pathways and the fragmentation patterns of molecules. nih.govnih.govscielo.br

Recent advancements have enabled degree-controlled deuteration, allowing for the selective introduction of one, two, or three deuterium atoms at a specific site. organic-chemistry.org This level of control provides a more sophisticated toolkit for detailed mechanistic and structural studies. organic-chemistry.orgnih.gov

Overview of Quinoxaline 5,6,7,8 D4 As a Model Compound for Advanced Mechanistic and Spectroscopic Investigations

Strategic Approaches to Regioselective Deuteration of Quinoxaline Aromatic Ring Systems

Regioselective deuteration allows for the precise placement of deuterium atoms on the quinoxaline core, which is crucial for fine-tuning molecular properties. Various strategies have been developed to control the position of deuterium incorporation on the aromatic rings of quinoxaline and related N-heterocycles.

Base-mediated hydrogen isotope exchange (HIE) represents a direct and often metal-free approach for deuteration. These protocols typically rely on the abstraction of a proton by a base, followed by quenching with a deuterium source.

Early work demonstrated that base-induced isotope exchange using superheated deuterium oxide could be applied to deuterate N-heterocyclic compounds, including quinoxalines. nih.govacs.org More recent advancements have focused on developing milder and more selective methods. For instance, the combination of a simple base like potassium tert-butoxide (KOtBu) with deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the deuterium source has been shown to be effective for the deuteration of N-heterocycles. d-nb.info This system can achieve selective deuteration at positions remote from the nitrogen atom. d-nb.inforesearchgate.net Experimental and computational studies suggest that these reactions proceed via deprotonation of the substrate by the in-situ generated dimsyl anion. d-nb.inforesearchgate.net In some catalytic systems, the addition of a base such as sodium methoxide (B1231860) (NaOMe) can dramatically enhance the efficiency of iridium-catalyzed deuteration processes. acs.org

| Base | Deuterium Source | Conditions | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|---|

| Base-induced | D₂O (superheated) | High Temperature | Quinoxalines, Pyrazoles | Early method for deuterating N-heterocycles. | nih.govacs.org |

| KOtBu | DMSO-d₆ | Room Temperature | Pyridines, Quinolines | Metal-free, selective remote deuteration via dimsyl anion. | d-nb.inforesearchgate.net |

| NaOMe (additive) | Methanol-d₄ | with [IrCl(COD)(IMes)] | Quinoxalines, Pyridines | Base significantly promotes efficiency of transition-metal-catalyzed HIE. | acs.org |

Transition-metal catalysis offers powerful and highly selective methods for C-H bond activation and deuteration. A variety of metals have been employed to achieve regioselective deuterium labeling of quinoxaline and quinoxalinone scaffolds.

Iridium: Iridium-based catalysts are particularly effective for site-selective hydrogen isotope exchange on N-heterocycles. frontiersin.org For example, catalysts like [IrCl(COD)(IMes)] can efficiently deuterate a range of N-heterocyclic scaffolds with high conversion and selectivity. acs.org

Silver: Silver catalysis provides a practical method for regioselective H/D exchange under mild, neutral conditions using D₂O as the deuterium source. rsc.orgrsc.org This approach has been successfully applied to electron-rich heteroarenes, achieving high deuterium incorporation in the ortho- and para-positions of substrates like 1,2,3,4-tetrahydroquinolines. rsc.orgscispace.com

Manganese: As an earth-abundant and environmentally benign metal, manganese has emerged as a valuable catalyst in sustainable synthesis. researchgate.net Manganese pincer complexes can catalyze the synthesis of quinoxalines via acceptorless dehydrogenative coupling routes, highlighting its utility in constructing the core heterocyclic structure. acs.org

Palladium and Ruthenium: Palladium-catalyzed C-H deuteration has been noted as a viable strategy. nih.gov Similarly, ruthenium catalysts have been used for the selective deuteration of nitrogen-containing heterocycles. rsc.org

These catalytic systems often exhibit high functional group tolerance and can provide access to deuterated compounds that are difficult to obtain through other methods. acs.org The mechanism frequently involves the formation of a deuterated metal species that participates in the H/D exchange. rsc.org

| Metal Catalyst | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Iridium (e.g., [IrCl(COD)(IMes)]) | Methanol-d₄, H₂ | High efficiency and site-selectivity for N-heterocycles. | acs.org |

| Silver (e.g., AgOTf) | D₂O | Mild, neutral conditions; effective for electron-rich heteroarenes. | rsc.orgscispace.com |

| Manganese | N/A (in synthesis) | Earth-abundant, sustainable catalyst for quinoxaline synthesis. | researchgate.netacs.org |

| Palladium | Not specified | Enables remote meta-C–H bond deuteration of arenes. | nih.gov |

| Ruthenium | D₂ | Used for asymmetric hydrogenation and deuteration of quinoxalines. | rsc.org |

Deuteration reactions proceeding through radical intermediates provide an alternative pathway, particularly for the functionalization of quinoxalinone systems. An iron(III)-mediated three-component reaction of quinoxalinones with olefins and sodium borodeuteride (NaBD₄) is a notable example. frontiersin.orgnih.gov This method provides an economic and efficient route to deuterated quinoxalinones. frontiersin.orgnih.gov

The proposed mechanism, supported by control experiments, involves a radical pathway. frontiersin.orgfrontiersin.org First, a deuterium radical is generated from NaBD₄ in the presence of the Fe(III) promoter. nih.govfrontiersin.org This deuterium radical then attacks an olefin to produce an alkyl radical intermediate. frontiersin.org Subsequently, this alkyl radical adds to the quinoxalinone, leading to the final deuterated product after a series of steps including a 1,2-hydrogen shift and oxidation. frontiersin.org The use of radical inhibitors in control experiments was shown to suppress the reaction, further confirming the radical mechanism. frontiersin.orgfrontiersin.org

Multicomponent Reaction (MCR) Approaches to Deuterated Quinoxalines

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of multiple chemical bonds in a single step, offering high efficiency and atom economy. nih.gov This strategy has been successfully applied to the synthesis of deuterated quinoxaline derivatives.

An exemplary MCR is the iron(III)-promoted three-component deuteration of quinoxalinones, which combines a quinoxalinone, an olefin, and NaBD₄ in one pot. nih.govmdpi.comnih.gov This reaction rapidly generates structurally complex deuterated quinoxalinones in moderate to good yields. frontiersin.org The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be adapted for deuteration. A post-condensation modification of a Ugi product, derived from a deuterated aldehyde or isocyanide, can yield a deuterated dihydroquinoxaline with high retention of the deuterium label. beilstein-journals.org These MCR approaches are highly valuable as they build complexity and introduce the deuterium label simultaneously, streamlining the synthetic process. nih.gov

Green Chemistry Principles and Sustainable Routes in Deuterated Quinoxaline Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable processes. ijirt.orgekb.eg Key aspects include the use of safer solvents, earth-abundant catalysts, and energy-efficient techniques. ijirt.orgmdpi.com

Green Solvents and Reagents: The use of water (specifically D₂O) as both the deuterium source and a green solvent is a prime example of a sustainable approach in deuteration reactions. rsc.orgijirt.org Additionally, employing non-toxic, readily available reagents is a core principle. nih.gov

Atom Economy and Waste Prevention: Acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by metals like manganese, represent a highly atom-economical route for synthesizing the quinoxaline core, producing only hydrogen gas and water as byproducts. researchgate.netacs.orgacs.org MCRs also embody the principle of atom economy by combining multiple components in a single, efficient step. nih.govnih.gov

Use of Sustainable Catalysts: There is a growing emphasis on replacing precious metal catalysts (like platinum and palladium) with catalysts based on earth-abundant, non-toxic metals such as iron and manganese. frontiersin.orgresearchgate.net These catalysts are more cost-effective and environmentally friendly. researchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.orgmdpi.comacs.org Developing reactions that proceed under mild, room-temperature conditions also contributes to energy efficiency. nih.gov

These green strategies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing deuterated quinoxalines. ijirt.orgekb.eg

Novel Precursors and Reaction Conditions for Deuterated Quinoxaline Synthesis

Research into the synthesis of deuterated quinoxalines continues to explore novel starting materials and innovative reaction conditions to improve efficiency, scope, and sustainability.

The use of readily available and renewable feedstocks as precursors is a significant area of development. For instance, glycerol, a biomass-derived product, can be used with diamines to synthesize 2-methylquinoxaline (B147225) derivatives, offering a sustainable starting point. mdpi.com Another approach involves the use of arylboronic acids, which can be coupled with quinoxalin-2-ones under oxidative conditions. researchgate.net

Innovations in reaction conditions aim to make syntheses milder, faster, and more efficient. An iron(III)-promoted deuteration of quinoxalinones proceeds rapidly (in as little as 10 minutes) at room temperature, which is a significant improvement over methods requiring harsh conditions. nih.gov Catalyst-free systems, such as the aerobic oxidative C-H phosphorylation of quinoxalines, demonstrate that complex transformations can sometimes be achieved without any metal catalyst, simplifying the procedure and purification. rsc.org Furthermore, protocols using recyclable catalysts, such as alumina-supported heteropolyoxometalates, have been developed for quinoxaline synthesis at room temperature, combining mild conditions with catalyst reusability. nih.gov

| Precursors | Reaction Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Quinoxalinones, Olefins, NaBD₄ | Fe(NO₃)₃·9H₂O, Room Temp, 10 min | Deuterated Quinoxalinones | Rapid, mild, multicomponent reaction. | nih.gov |

| Glycerol, 1,2-Phenylenediamine | Iridium catalyst, Reflux | 2-Methylquinoxaline | Use of biomass-derived precursor. | mdpi.com |

| Quinoxaline, Diphenylphosphine oxide | Catalyst-free, Air, Room Temp | Phosphorylated Quinoxaline | Avoids metal catalysts. | rsc.org |

| o-Phenylenediamine, 1,2-Dicarbonyl | Recyclable Alumina-Supported Catalyst, Room Temp | Quinoxaline Derivatives | Mild conditions, reusable catalyst. | nih.gov |

| Bromomalononitrile, Benzene-1,2-diamine | Microwave irradiation | 3-Amino-1,4-dihydroquinoxaline-2-carbonitrile | Energy efficient, high yield, short reaction time. | acs.org |

Application of Kinetic Isotope Effects (KIE) in Quinoxaline Reaction Mechanism Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov The measurement of KIEs is a cornerstone of mechanistic chemistry, providing evidence for which bonds are broken or formed in the rate-determining step of a reaction. dokumen.pub The incorporation of deuterium into a molecule, such as in this compound, can lead to a primary KIE if a C-D bond is cleaved in the rate-limiting step, or a secondary KIE if the deuterium atom is not directly involved in bond cleavage but its vibrational environment changes between the ground state and the transition state.

In studies of quinoxaline derivatives, KIEs have been instrumental. For example, in a palladium-catalyzed C-H fluorination of 2-phenylquinoxaline (B188063), an intermolecular KIE of kH/kD ≈ 2.3 was determined by reacting a mixture of 2-phenylquinoxaline and its deuterated counterpart, 2-phenyl-d5-quinoxaline. rsc.org This value indicates that the C-H bond cleavage is involved in the rate-determining step of the reaction. dokumen.pubrsc.org Similarly, KIE studies can reveal insights into enzymatic reactions. For instance, the apparent kinetic isotope effect for the fluorescence decay time of hexaazatrinaphthylene in deuterated methanol (B129727) was found to be 1.56, suggesting the lowest singlet excited state is a precursor for intermolecular hydrogen transfer. researchgate.net

The magnitude of the KIE can provide detailed information about the transition state. A large primary KIE, typically in the range of 2-7 for C-H/C-D bonds at room temperature, suggests a linear transfer of a proton or hydrogen atom in a symmetrical transition state. Conversely, a KIE value close to one, as observed in the Ni-catalyzed reaction of a deuterated benzamide (B126), indicates that C-H cleavage is not involved in the rate-determining step. dokumen.pub The use of chemically innocuous enantiotopic methyl groups has also been developed as a probe for studying asymmetric reactions, where 2H KIEs can be determined for each enantiotopic group to understand the transition state environment. nih.gov

Table 1: Examples of Kinetic Isotope Effects in Reactions Involving Aromatic Heterocycles

| Reaction | Substrate(s) | KIE (kH/kD) | Mechanistic Implication | Reference |

| Pd(II)-catalyzed ortho-fluorination | 2-phenylquinoxaline / 2-phenyl-d5-quinoxaline | ~2.3 | C-H bond cleavage is part of the rate-determining step. | rsc.org |

| Ni-catalyzed coupling | Deuterated benzamide derivative | ~1 | C-H cleavage is not involved in the rate-determining step. | dokumen.pub |

| Mn-complex oxidation | Cyclohexane / Cyclohexane-d12 | 4.7 | Rate-determining H-atom abstraction. | dokumen.pub |

| Photochemical hydrogenation | Hexaazatrinaphthylene in Methanol / Deuterated Methanol | 1.56 | Lowest singlet excited state is a precursor for H-transfer. | researchgate.net |

Investigation of Complex Reaction Pathways Using Deuterium Tracers

Deuterium tracers, like this compound, are invaluable for mapping complex reaction pathways. By following the position of the deuterium atoms in the products, researchers can distinguish between proposed mechanisms. researchgate.netbeilstein-journals.org This technique is particularly useful in multicomponent reactions and rearrangements where multiple bond-forming and -breaking events occur. nih.govbeilstein-journals.org

For instance, deuterium labeling experiments have been conducted to explore the source of hydrogen during the catalytic hydrogenation of quinoxaline derivatives. rsc.org When 6-chloro-2-methylquinoxaline (B3049085) hydrochloride was hydrogenated using D2 gas, the deuterium atoms were found at the 2- and 3-positions of the resulting tetrahydroquinoxaline, confirming the direct addition of deuterium across the pyrazine ring. rsc.org In other studies, the use of deuterated solvents like DMSO-d6 or D2O helps to determine if the solvent participates in the reaction as a proton or deuteron (B1233211) source. researchgate.netacs.org In one case, a reaction involving a quinoxalin-2(1H)-one in DMSO-d6 produced a non-deuterated methyl-substituted product, proving that the methyl group originated from another reagent, not the solvent. frontiersin.org

Deuterated tracer experiments have revealed complex transformation reactions in environmental studies of nitrogen, oxygen, and sulfur heterocycles (NOSHs). govinfo.gov These studies, using deuterated tracers, identified a variety of reactions including oxidation, disproportionation, saturation, and ring-opening, providing a clearer picture of the environmental fate of these compounds. govinfo.gov Similarly, in the synthesis of dihydroquinoxalines, post-condensation modification of a deuterated Ugi-adduct showed high deuterium retention, confirming the proposed reaction pathway. beilstein-journals.org

Computational Approaches to Mechanistic Understanding of Deuteration Processes and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of reaction mechanisms. rsc.org DFT calculations can be used to model reaction pathways, determine the structures and energies of reactants, transition states, and intermediates, and predict KIEs. acs.org

In the study of quinoxaline reactions, computational methods have helped to elucidate mechanisms. For the asymmetric hydrogenation of quinoxalines, DFT calculations supported a plausible outer-sphere mechanism and helped to understand the origin of enantioselectivity. rsc.org Calculations also revealed that the heterolytic cleavage of dihydrogen, facilitated by a chloride ion, is the rate-determining step. rsc.org

Computational studies have also been applied to understand the electrochemical reduction of 2-substituted quinoxaline derivatives. abechem.com By calculating the electron affinity of the compounds, a linear correlation was found with their experimentally determined reduction potentials, confirming a single, radical-nature reduction mechanism for the entire series. abechem.com Furthermore, computational modeling of N-demethylation reactions by cytochrome P450 has resolved mechanistic controversies by showing that the reaction proceeds via C-H hydroxylation initiated by a hydrogen atom transfer (HAT) step. acs.org These calculations provide a detailed picture of the electronic structure and energy changes that occur throughout the reaction, offering insights that are often inaccessible through experimental means alone.

Analysis of Intermediates and Transition States in Deuterated Quinoxaline Formation

The direct detection and characterization of reaction intermediates and the understanding of transition state structures are critical for a complete mechanistic picture. Deuterium labeling is a key technique in these investigations. The presence of deuterium can influence the stability and reactivity of intermediates, and its location can be tracked using spectroscopic methods like NMR and mass spectrometry. researchgate.netresearchgate.net

Mechanistic studies on the base-promoted deuteration of N-heterocycles have highlighted the importance of metalated substrates and solvents as key intermediates. researchgate.net The isolation and characterization of these intermediates have established that an equilibrium between these species is crucial for the success of the deuteration. researchgate.net In the context of photochemical reactions, techniques like electron paramagnetic resonance (EPR) and NMR have been used to detect hydrogenated intermediates of quinoxaline-related compounds. researchgate.net

Advanced Spectroscopic Applications of Quinoxaline 5,6,7,8 D4 in Chemical Analysis

Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Dynamic, and Mechanistic Elucidation

The strategic incorporation of deuterium (B1214612) in Quinoxaline-5,6,7,8-D4 significantly enhances the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for detailed molecular analysis. In ¹H NMR, the replacement of protons with deuterium at positions 5, 6, 7, and 8 simplifies the spectrum by eliminating the signals and complex coupling patterns associated with these protons. This spectral simplification allows for a clearer, unambiguous analysis of the proton signals remaining on the pyrazine (B50134) ring (positions 2 and 3), which is crucial for studying substituent effects and reaction mechanisms at these sites.

Deuterium labeling is also instrumental in mechanistic studies. The difference in bond strength between C-D and C-H bonds can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a different rate than those involving a C-H bond. acs.org By comparing the reaction kinetics of deuterated and non-deuterated quinoxalines, researchers can gain insights into reaction pathways and transition state structures. acs.org Furthermore, deuterium isotope effects can induce small but measurable changes in the chemical shifts of nearby ¹³C nuclei, providing additional structural information. nih.govnih.govresearchgate.netruc.dk

Table 1: Comparison of Hypothetical ¹H NMR Signals for Quinoxaline (B1680401) vs. This compound

| Position | Quinoxaline (Hypothetical δ, ppm) | This compound (Hypothetical δ, ppm) | Multiplicity |

| H-2, H-3 | 8.80 | 8.80 | Singlet |

| H-5, H-8 | 8.10 | - (Signal Absent) | - |

| H-6, H-7 | 7.75 | - (Signal Absent) | - |

High-Resolution Mass Spectrometry (MS) Techniques for Isotopic Analysis and Molecular Tracking

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. HRMS can precisely determine the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation between the deuterated compound and its non-labeled counterpart. This capability is fundamental for verifying the isotopic purity and enrichment of the labeled standard, ensuring the accuracy of quantitative studies. acs.org

This compound is an ideal internal standard for quantitative analysis by mass spectrometry, particularly in isotope dilution mass spectrometry (IDMS). In this method, a known amount of the deuterated standard is added to a sample containing the non-labeled analyte (quinoxaline). The two compounds co-elute during chromatographic separation but are readily distinguished by the mass spectrometer due to their mass difference. acs.org

Because the internal standard and analyte have nearly identical chemical and physical properties, any sample loss during preparation or ionization variance in the MS source affects both compounds equally. This allows for highly accurate and precise quantification of the analyte by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This approach is widely used in pharmaceutical and metabolic studies to quantify drug molecules and their metabolites in complex biological matrices. acs.org

Table 2: Key m/z Values for Quinoxaline and this compound in Mass Spectrometry

| Compound | Molecular Formula | Exact Mass (Da) | m/z of [M+H]⁺ Ion |

| Quinoxaline | C₈H₆N₂ | 130.0531 | 131.0604 |

| This compound | C₈H₂D₄N₂ | 134.0782 | 135.0855 |

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting isotopes at extremely low concentrations, often parts-per-quadrillion. researchgate.net It achieves this sensitivity by accelerating ions to very high energies, which allows for the complete separation of rare isotopes from more abundant ones and the elimination of molecular interferences that can affect conventional MS. libretexts.org

While commonly associated with radiocarbon dating (¹⁴C), AMS can also be applied to studies involving stable isotopes like deuterium, especially in biomedical research where ultra-trace analysis is required. nih.govaps.org For instance, in microdosing studies, where very low doses of a drug are administered, AMS can track the fate of a deuterated compound like this compound and its metabolites with unparalleled sensitivity. aps.org This enables detailed pharmacokinetic studies with minimal exposure of the subject to the test compound.

Table 3: Comparison of Detection Limits for MS Techniques

| Technique | Typical Isotopic Ratio Detection Limit | Key Advantage |

| Conventional MS | ~10⁻⁶ to 10⁻⁹ | Widely accessible, good for routine quantitative analysis |

| Accelerator MS (AMS) | ~10⁻¹² to 10⁻¹⁶ | Extreme sensitivity for ultra-trace quantification aps.org |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Deuterium-Induced Spectral Shifts and Molecular Conformation Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope in this compound leads to predictable shifts in the vibrational frequencies of the associated chemical bonds.

The most significant change is observed for the C-H stretching vibrations. In an unlabeled aromatic compound, C-H stretching modes typically appear in the 3100–3000 cm⁻¹ region of the IR spectrum. pressbooks.pub Due to the increased mass of deuterium, the corresponding C-D stretching vibrations in this compound are expected to shift to a lower frequency, approximately 2300–2100 cm⁻¹. missouri.eduyoutube.com This relationship is governed by the principles of the harmonic oscillator, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com Similar shifts, though smaller, occur for C-D bending modes compared to C-H bending modes. researchgate.net These distinct spectral shifts provide a clear signature for the presence and location of deuterium, aiding in structural confirmation and the study of intermolecular interactions.

Table 4: Typical Vibrational Frequencies for Aromatic C-H and C-D Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H Bonds | Predicted Frequency Range (cm⁻¹) for C-D Bonds |

| Stretching (ν) | 3100 - 3000 pressbooks.pub | ~2300 - 2100 missouri.edumissouri.edu |

| Out-of-plane Bending (γ) | 900 - 690 pressbooks.pub | ~750 - 550 |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Perturbations and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption spectrum of quinoxaline derivatives typically displays two main absorption bands, corresponding to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions are generally found at shorter wavelengths (250-300 nm), while the n-π* transitions, originating from the nitrogen lone pairs, appear at longer wavelengths (350-400 nm). scholaris.ca

The replacement of hydrogen with deuterium in this compound is a subtle structural change that does not significantly alter the molecule's primary electronic structure. Therefore, major shifts in the absorption maxima (λ_max) are not expected. However, minor changes in the vibronic structure of the absorption bands may be observed.

In fluorescence spectroscopy, deuteration can have a more pronounced effect. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This can reduce the efficiency of non-radiative decay pathways, where the excited state energy is dissipated through molecular vibrations. As a result, deuterated compounds like this compound may exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime compared to their non-deuterated counterparts. This "deuterium isotope effect" can be advantageous in applications requiring bright and stable fluorophores. acs.org

Table 5: Photophysical Properties of the Quinoxaline Chromophore and the Potential Influence of Deuteration

| Property | Typical Values for Quinoxaline Derivatives | Expected Effect of Deuteration (H → D) |

| Absorption λ_max (π-π) | ~250-325 nm nih.govscholaris.ca | Negligible to minor shift |

| Absorption λ_max (n-π) | ~350-410 nm nih.govscholaris.ca | Negligible to minor shift |

| Emission λ_max | ~417-442 nm (solvent dependent) scholaris.ca | Negligible to minor shift |

| Fluorescence Quantum Yield (Φ_F) | Variable | Potential for increase |

| Fluorescence Lifetime (τ_F) | Variable | Potential for increase |

Computational Chemistry and Theoretical Modeling of Quinoxaline 5,6,7,8 D4

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone in the quantum mechanical modeling of quinoxaline (B1680401) systems. It is extensively used to investigate a wide array of properties, including thermodynamic characteristics and the influence of various substituents on the molecule's behavior. By employing functionals like B3LYP with basis sets such as cc-pVTZ, researchers can achieve accurate predictions of electronic properties and geometries for quinoxaline derivatives.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Computational studies on quinoxaline derivatives have successfully calculated these parameters. For the parent quinoxaline molecule, the HOMO-LUMO energy gap has been determined to be -0.36273 eV, classifying it as a soft molecule with a smaller energy gap, which suggests higher reactivity. The distribution and energy of these orbitals dictate the molecule's electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities. For instance, in many quinoxaline derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting quinoxaline core. DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to visualize the contours of these orbitals and predict their energy levels. These predictions are vital for designing molecules with specific electronic properties for applications in areas like organic solar cells, where tuning the HOMO and LUMO levels is essential for efficient electron injection and dye regeneration.

Table 1: Representative Frontier Orbital Energies for Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Quinoxaline | -6.58 | -1.43 | 5.15 | B3LYP/6-31G** |

| Quinoxalin-2(1H)-one | -6.21 | -1.98 | 4.23 | B3LYP/6-311G |

| 3-methylquinoxalin-2(1H)-one | -6.05 | -1.89 | 4.16 | B3LYP/6-311G |

| 3-aminoquinoxalin-2(1H)-one | -5.78 | -1.65 | 4.13 | B3LYP/6-311G |

Theoretical Investigation of Photoinduced Processes and Spectroscopic Properties

Theoretical methods are pivotal in understanding the behavior of quinoxaline derivatives upon exposure to light. Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic excitation energies and simulating UV-visible absorption spectra. For instance, studies on various quinoxaline derivatives have shown that TD-DFT calculations using functionals like CAM-B3LYP can accurately predict spectroscopic properties.

These computational investigations can elucidate the nature of electronic transitions, such as n → π* or π → π*, and predict how different substituents will shift the absorption maxima. Furthermore, theoretical studies can explore photoinduced processes like the generation of reactive oxygen species (ROS). Upon UVA irradiation, certain quinoxaline derivatives can activate molecular oxygen, leading to the formation of superoxide (B77818) radical anions. Quantum yields for such processes can be computationally estimated to quantify the efficiency of these photoinduced events. Theoretical calculations also help interpret experimental spectroscopic data, such as FT-IR and Raman, by predicting vibrational wavenumbers.

Modeling of Deuterium (B1214612) Substitution Effects on Molecular Geometry, Conformation, and Energetics

While direct computational studies on Quinoxaline-5,6,7,8-D4 are not widely available, the effects of deuterium substitution on aromatic molecules are well-documented through DFT calculations on analogous systems. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, primarily affects properties related to atomic mass, such as vibrational frequencies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions of Deuterated Quinoxalines

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. While specific MD studies on this compound are scarce, research on other deuterated aromatic systems and non-deuterated quinoxalines provides a framework for understanding its potential dynamic properties.

MD simulations on deuterated molecules like 4′-pentyl-4-biphenylcarbonitrile have shown that selective deuteration can alter intermolecular interactions and change the mass distribution within the molecule, leading to different phase behaviors and dielectric properties mdpi.com. For this compound, deuteration of the benzene (B151609) ring would increase its mass relative to the pyrazine (B50134) ring. MD simulations could predict how this change affects the molecule's rotational and translational diffusion, as well as its interactions with solvent molecules or other quinoxaline molecules in condensed phases. Furthermore, MD simulations are used to explore the stability of quinoxaline derivatives when interacting with biological targets, such as proteins, by calculating parameters like the root-mean-square deviation (RMSD) over time. These simulations are crucial for understanding how a molecule like this compound might behave in a complex biological or material environment.

Quantum Chemical Calculations for Detailed Mechanistic Insights and Reaction Pathway Analysis

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving quinoxaline derivatives. These calculations can map out entire reaction pathways, identify transition states, and determine activation energies, thereby providing a detailed picture of how a reaction proceeds.

For instance, in the synthesis of functionalized quinoxalines, DFT calculations have been used to rationalize the observed product selectivity. By comparing the energies of different possible intermediates and transition states, researchers can determine the most favorable reaction pathway. DFT has been employed to study the radical pathways in the synthesis of deuterated quinoxalin-2(1H)-ones, confirming the mechanistic steps involved researchgate.net. These computational studies are not limited to synthesis; they can also be used to understand the metabolic pathways of quinoxaline-based drugs or their mechanism of action at a molecular level. The ability to model even unknown reaction processes makes quantum chemical calculations a predictive tool in the development of new synthetic methodologies and the design of novel catalysts.

Application of Computational Methods in Electrochemical Potential Predictions for Quinoxaline Systems

Computational methods, particularly DFT, have proven to be a powerful tool for predicting the electrochemical properties of quinoxaline derivatives. The reduction and oxidation potentials are critical parameters for applications in electrochemistry, materials science, and pharmacology.

Studies have shown a strong correlation between experimentally measured reduction potentials and those calculated using DFT. By modeling the molecule in its neutral, radical anion, and dianion states, researchers can calculate the Gibbs free energy of reduction and subsequently the reduction potential. The choice of functional and basis set is critical for accuracy. For example, the B3LYP functional with the cc-pVTZ basis set has been shown to provide improved accuracy in predicting the first reduction potential of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives compared to smaller basis sets mdpi.comresearchgate.netresearchgate.net. These computational predictions allow for the rapid screening of large numbers of candidate molecules for their electrochemical properties without the need for extensive synthesis and experimentation, thus accelerating the design of new materials with desired redox characteristics.

Table 2: Computationally Predicted vs. Experimental Reduction Potentials for a Quinoxaline Derivative

| Method | Predicted Potential (V) | Experimental Potential (V) |

|---|---|---|

| B3LYP/6-31G | -0.95 | -1.05 |

| B3LYP/lanl2dz | -1.02 | -1.05 |

| B3LYP/cc-pVTZ | -1.04 | -1.05 |

Advanced Research Applications of Quinoxaline 5,6,7,8 D4

Elucidation of Organic Reaction Mechanisms and Pathways with Site-Specific Deuteration

The strategic replacement of hydrogen with deuterium (B1214612) in a molecule is a cornerstone technique for investigating the mechanisms of organic reactions. This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly. princeton.edu

By synthesizing Quinoxaline-5,6,7,8-D4 and comparing its reaction rates to those of standard quinoxaline (B1680401), chemists can gain profound insights into reaction pathways. nih.gov If a significant KIE is observed (typically where the rate for the hydrogen version, kH, is substantially greater than the rate for the deuterium version, kD), it provides strong evidence that the C-H bond at positions 5, 6, 7, or 8 is broken during the slowest step of the reaction. researchgate.net This information is critical for identifying transition states and validating proposed mechanisms for the synthesis and modification of quinoxaline-based structures, which are prevalent in pharmaceuticals and functional materials. researchgate.netchim.itresearchgate.net

Table 1: The Kinetic Isotope Effect (KIE) in Mechanistic Studies

| Parameter | Description | Implication for Mechanism |

|---|---|---|

| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step. | A significant value (kH/kD > 2) indicates C-H bond cleavage is central to the reaction's slowest step. |

| Secondary KIE | Observed when the isotopic substitution is remote from the bond being broken. | Smaller effects (kH/kD is slightly different from 1) provide information about changes in hybridization or steric environment at the transition state. princeton.edu |

| No KIE | Reaction rates for deuterated and non-deuterated compounds are identical (kH/kD ≈ 1). | Indicates that the C-H bond at the labeled position is not involved in the rate-determining step. |

Probing Biochemical Processes and Metabolic Pathways with Isotopic Tracers

Isotopically labeled compounds are indispensable tools in biochemistry and pharmacology for tracing the journey of molecules through complex biological systems. nih.govresearchgate.net this compound can be used as a stable isotope tracer to map the metabolic fate of quinoxaline and its derivatives. nih.gov Since deuterium is non-radioactive and possesses a different mass than hydrogen, its presence and location within metabolites can be precisely detected using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgox.ac.uk

When introduced into a biological system, such as cell cultures or animal models, this compound follows the same metabolic pathways as its non-deuterated counterpart. nih.gov By isolating and analyzing the resulting metabolites, researchers can identify the products of biotransformation and understand how the quinoxaline core is processed by enzymes. This is particularly valuable in drug development, as it helps in identifying potential active metabolites or toxic byproducts. nih.gov

Enzymatic-Chemical Preparation for L-Amino Acid Analysis and Isotope Enrichment Studies

The preparation of deuterated compounds with high isotopic purity and site-specificity is crucial for their use as tracers. While various chemical methods exist, enzymatic approaches offer exceptional selectivity. nih.gov Enzymes can catalyze hydrogen-deuterium (H-D) exchange reactions at specific molecular positions under mild conditions. This principle can be applied to generate highly enriched this compound or to incorporate deuterium into molecules derived from it.

In the context of amino acid analysis, derivatives of quinoxaline are sometimes used as chemical tags to enable sensitive detection. Isotope enrichment studies, which quantify the percentage of molecules that have successfully incorporated the heavy isotope, are essential for validating the tracer. High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are the primary methods used to confirm the isotopic enrichment and structural integrity of deuterated compounds like this compound, ensuring the reliability of data from metabolic studies. rsc.org

Tracking Molecular Dynamics and Intermolecular Interactions in Complex Systems

The increased mass of deuterium compared to hydrogen, though subtle, influences the vibrational modes of the C-D bond. This alteration can affect non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern molecular dynamics and recognition. By comparing the behavior of this compound with standard quinoxaline in complex environments (e.g., bound to a protein or within a lipid membrane), researchers can use techniques like NMR spectroscopy to probe these subtle interactions. The distinct NMR signal of deuterium can provide information on the mobility and orientation of the molecule, offering insights into how quinoxaline-based compounds interact with their biological targets.

Understanding Degradation Kinetics in Complex Chemical Systems (e.g., Caramelization and Maillard Reactions)

Caramelization and Maillard reactions are complex networks of chemical changes that occur during the heating of foods, leading to the development of color and flavor. nih.govresearchgate.netdntb.gov.ua These reactions involve numerous intermediates and degradation pathways that are often difficult to unravel. nih.govsandiego.edu Isotopic labeling provides a powerful method to trace these transformations.

By incorporating a deuterated compound like this compound into a model system undergoing such reactions, researchers could theoretically track the fate of the quinoxaline structure. Analysis of the reaction mixture over time using mass spectrometry would allow for the identification of deuterated degradation products, helping to piece together the reaction pathways. Furthermore, the kinetic isotope effect could reveal which bond-breaking steps are rate-limiting in the degradation process, providing a deeper understanding of the reaction kinetics.

Investigating Electronic and Photophysical Phenomena in Advanced Materials Science

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds widely utilized in materials science due to their unique electronic properties. mdpi.comscholaris.ca They often function as electron-accepting (n-type) materials, making them valuable components in optoelectronic devices. nih.govresearchgate.net The photophysical properties of these molecules, such as their absorption and emission of light, can be finely tuned through chemical modification. researchgate.net

Introducing deuterium at the 5, 6, 7, and 8 positions of the quinoxaline core can subtly but significantly influence these properties. The stronger C-D bonds can suppress certain non-radiative vibrational decay pathways, which can lead to an increase in the efficiency of light emission (luminescence). This effect is a key reason for exploring deuterated organic molecules in the development of high-performance materials.

Charge Transport Dynamics and Applications in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based materials are frequently incorporated into the active layers of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org In OPVs, they can act as electron acceptors, facilitating the separation of charge after light absorption. rsc.org In OLEDs, they are used as host materials or electron-transporting materials to ensure efficient charge balance and light emission. sciopen.com

A major challenge in the commercialization of these organic electronic devices is their limited operational stability and lifetime, as the organic materials can degrade under electrical stress and exposure to heat. elsevierpure.com This degradation often involves the cleavage of C-H bonds. The use of deuterated materials like this compound is an effective strategy to combat this issue. oled-info.com The greater strength of the C-D bond makes the molecule more resistant to chemical degradation, thereby enhancing the stability and longevity of the device. nih.govresearchgate.netresearchgate.net Studies have shown that deuterating the host or transport materials in OLEDs can lead to a significant increase in device lifetime. nih.gov

Table 2: Role of Quinoxaline Derivatives and Deuteration in Organic Electronics

| Device | Role of Quinoxaline Moiety | Benefit of Deuteration (e.g., in this compound) |

|---|---|---|

| OLEDs | Electron transport material, Host material for emitters. | Increases operational stability by strengthening C-H bonds against degradation, leading to longer device lifetime. elsevierpure.comresearchgate.net |

| OPVs | Electron acceptor material. | Enhances molecular stability, potentially reducing degradation pathways and improving the long-term efficiency of the solar cell. |

Electrochemical Studies and Development of Energy Storage Systems (e.g., Redox Flow Batteries)

Electrochemical studies of quinoxaline derivatives have garnered interest due to their redox properties. However, a detailed search of scientific databases and research publications did not yield any specific studies on the electrochemical behavior of this compound or its application in energy storage systems such as redox flow batteries. The research in this area appears to be focused on non-deuterated quinoxaline structures. Therefore, no data tables or detailed research findings concerning the electrochemical properties or energy storage applications of this compound can be provided at this time.

Forensic Science and Environmental Tracing Methodologies Utilizing Isotopic Signatures

Isotopically labeled compounds are valuable tools in forensic science and environmental tracing. The unique isotopic signature of a deuterated compound can potentially be used to trace its origin or pathway. However, there is no published research to suggest that this compound is currently being utilized for these purposes. While the principles of isotopic analysis are well-established in these fields, their specific application to this compound has not been documented in the available literature. Consequently, there are no research findings or data tables to present on the use of this compound in forensic or environmental tracing methodologies. One study was found where this compound was used as an internal standard in the analysis of food products, but this does not fall under the scope of forensic or environmental tracing. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing Quinoxaline-5,6,7,8-D4?

Answer:

this compound is synthesized via condensation of deuterated 1,2-phenylenediamine-d4 with 1,2-diketones under controlled pH (e.g., buffered aqueous conditions at pH 7.2) . Isotopic labeling is achieved by using deuterated precursors, ensuring complete deuteration at positions 5–7. Post-synthesis, purification involves recrystallization or column chromatography to remove non-deuterated byproducts. Characterization via mass spectrometry (MS) confirms the isotopic pattern (e.g., molecular ion at m/z 134.0782) and deuterium incorporation ≥97% .

Basic: How should researchers characterize deuterium incorporation in this compound?

Answer:

- Mass Spectrometry (MS): High-resolution MS detects the isotopic pattern (e.g., [M]⁺ at m/z 134.0782) and quantifies deuterium enrichment .

- NMR Spectroscopy: Deuterium causes distinct splitting in H NMR spectra (e.g., reduced intensity at δ 7.2–8.5 ppm for aromatic protons). H NMR or indirect detection via H-C HSQC validates labeling efficiency .

- Isotopic Dilution Analysis: Compare with non-deuterated analogs using GC-MS to resolve ambiguities in spectral assignments .

Advanced: How can this compound resolve contradictions in pharmacokinetic data for quinoxaline derivatives?

Answer:

Deuterated analogs mitigate metabolic instability by slowing C–D bond cleavage (kinetic isotope effect). To address discrepancies:

In Vitro Assays: Compare metabolic half-lives of deuterated vs. non-deuterated compounds using liver microsomes.

Isotope Dilution MS: Quantify metabolites in biological matrices with deuterated internal standards to correct for ion suppression .

LogP Analysis: Assess deuterium’s impact on lipophilicity (e.g., logP differences alter membrane permeability) .

Advanced: What computational approaches validate this compound’s interactions in enzyme inhibition studies?

Answer:

- Molecular Docking: Simulate binding with trypanosomaticidal targets (e.g., Trypanosoma cruzi enzymes) using AutoDock Vina. Prioritize compounds with hydrogen bonding to catalytic residues .

- QSAR Modeling: Incorporate deuterium’s electronic effects (e.g., reduced polarizability) into regression models to predict activity trends .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge transfer efficiency in donor-acceptor systems .

Basic: What are the key applications of this compound in analytical chemistry?

Answer:

- GC-MS Internal Standard: Used in isotope dilution assays to quantify quinoxaline derivatives (e.g., AI-2 signaling molecules). Derivatize samples with MSTFA to enhance volatility and detect trimethylsilyl adducts (m/z 348) .

- Neutron Diffraction Studies: Deuterated ligands improve resolution in MOF structural analyses (e.g., Hofmann-type Fe/Pt frameworks) by reducing hydrogen incoherent scattering .

Advanced: How to design experiments using this compound to study isotopic effects in photophysical properties?

Answer:

UV-Vis/PL Spectroscopy: Compare absorption/emission spectra with non-deuterated analogs to identify deuterium-induced shifts (e.g., hypsochromic shifts due to reduced vibronic coupling).

Time-Resolved Fluorescence: Measure excited-state lifetimes to assess deuteration’s impact on non-radiative decay pathways .

Theoretical Modeling: Use TD-DFT to simulate electronic transitions and validate experimental bandgap changes (e.g., 0.1–0.3 eV shifts in D–A polymers) .

Advanced: How can researchers address spectral contradictions in deuterated vs. non-deuterated quinoxaline derivatives?

Answer:

- 2D NMR (COSY/HSQC): Resolve overlapping signals caused by deuterium’s quadrupolar relaxation .

- High-Resolution MS/MS: Fragment molecular ions to confirm deuterium retention in collision-induced dissociation (CID) patterns .

- X-ray Crystallography: Compare crystal packing of deuterated vs. non-deuterated forms to identify isotopic effects on intermolecular interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of irritants (LD50: 250 mg/kg in mice) .

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact (pH-sensitive degradation products) .

- Waste Disposal: Incinerate deuterated waste via licensed facilities to prevent environmental release .

Advanced: How to integrate this compound into mechanistic studies of catalytic reactions?

Answer:

- Isotopic Tracing: Use H-labeled quinoxaline to track hydrogen transfer in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Kinetic Isotope Effects (KIE): Measure rate differences (k/k) to identify rate-determining steps (e.g., C–H activation vs. oxidative addition) .

Advanced: What strategies optimize this compound’s use in SAR studies of antitrypanosomal agents?

Answer:

Bioisosteric Replacement: Substitute deuterium at metabolically labile positions to enhance metabolic stability .

In Silico ADMET: Predict toxicity profiles using deuterium’s impact on solubility (e.g., reduced logP improves aqueous compatibility) .

In Vivo Efficacy Testing: Administer deuterated analogs in murine models and quantify parasite load reduction via qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.